5-Bromo-2,8-dichloroquinoline: A Technical Guide for Advanced Research
5-Bromo-2,8-dichloroquinoline: A Technical Guide for Advanced Research
CAS Number: 1343934-72-4
Introduction
5-Bromo-2,8-dichloroquinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile pharmacological activities and unique electronic properties.[1] The strategic placement of two chlorine atoms and one bromine atom on the quinoline scaffold of this particular molecule creates a highly functionalized building block. These halogen substituents serve as reactive handles for a variety of cross-coupling reactions and nucleophilic substitutions, making 5-Bromo-2,8-dichloroquinoline a valuable intermediate for the synthesis of more complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, potential applications in drug discovery, and essential safety and handling information for researchers and scientists.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1343934-72-4 | [3] |
| Molecular Formula | C₉H₄BrCl₂N | [3] |
| Molecular Weight | 276.94 g/mol | [3] |
| Predicted CLogP | 4.432 | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate (predicted) | [4], General knowledge |
| Melting Point | Not available. Predicted to be a solid at room temperature. | |
| Boiling Point | Not available |
Proposed Synthesis of 5-Bromo-2,8-dichloroquinoline
Experimental Protocol (Proposed)
Step 1: Bromination of 8-chloro-2-hydroxyquinoline
The first step involves the regioselective bromination of the 8-chloro-2-hydroxyquinoline starting material at the 5-position.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-chloro-2-hydroxyquinoline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at 0°C.
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Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid as the solvent helps to control the regioselectivity of the bromination.[5]
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-bromo-8-chloro-2-hydroxyquinoline, can be purified by column chromatography.
Step 2: Chlorination of 5-bromo-8-chloro-2-hydroxyquinoline
The final step is the conversion of the hydroxyl group at the 2-position to a chlorine atom.
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Reaction Setup: In a fume hood, suspend the purified 5-bromo-8-chloro-2-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, ~5-10 equivalents).
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Reaction: Heat the mixture to reflux (approximately 105°C) for several hours. The reaction should be conducted under a nitrogen atmosphere.
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Reaction Monitoring: Monitor the reaction by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic solution with a base such as sodium carbonate and extract the product with dichloromethane.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 5-Bromo-2,8-dichloroquinoline, can be further purified by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of 5-Bromo-2,8-dichloroquinoline.
Applications in Research and Drug Development
Polyhalogenated quinolines are of significant interest in medicinal chemistry due to their potential to serve as scaffolds for the development of novel therapeutic agents. The quinoline core is found in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][6][7]
5-Bromo-2,8-dichloroquinoline, with its three distinct halogen substituents, offers a versatile platform for creating libraries of novel compounds through various chemical transformations. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the bromine at the 5-position and the chlorine at the 8-position are well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups and the construction of complex molecules with potential biological activity.
For instance, substituted quinolines have been investigated as inhibitors of various enzymes and protein-protein interactions. The development of novel kinase inhibitors is a prominent area where quinoline derivatives have shown promise. The general workflow for utilizing a building block like 5-Bromo-2,8-dichloroquinoline in a drug discovery program is outlined below.
Caption: Drug discovery workflow using 5-Bromo-2,8-dichloroquinoline.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Bromo-2,8-dichloroquinoline is not publicly available. However, based on the known hazards of related halogenated quinoline compounds, it should be handled with extreme caution.[3] Quinoline itself is considered a potential carcinogen and mutagen.[3] Halogenated aromatic compounds can be irritants and toxic.
General Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[8] Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2,8-dichloroquinoline is a specialized chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its polyhalogenated structure provides multiple points for chemical modification, making it an attractive building block for the creation of novel compounds with potentially valuable biological activities. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established principles of quinoline chemistry. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can leverage its reactivity to explore new frontiers in drug discovery and materials science.
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